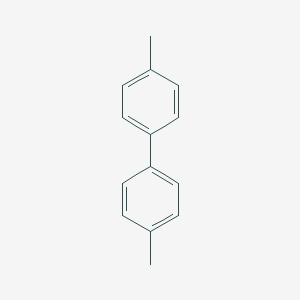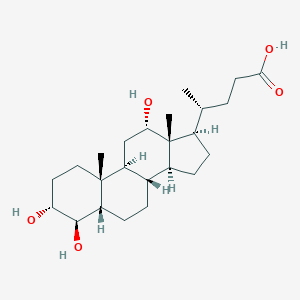
3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid, commonly known as UDCA, is a bile acid that is naturally produced in the liver. UDCA has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
UDCA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative properties. UDCA has been studied for its potential therapeutic applications in liver diseases such as primary biliary cholangitis, non-alcoholic fatty liver disease, and liver cirrhosis. It has also been studied for its potential therapeutic applications in inflammatory bowel disease, cystic fibrosis, and other diseases.
Mecanismo De Acción
UDCA exerts its therapeutic effects through various mechanisms. It has been shown to inhibit apoptosis by regulating the expression of Bcl-2 family proteins. UDCA also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Efectos Bioquímicos Y Fisiológicos
UDCA has various biochemical and physiological effects. It increases the solubility of bile acids and reduces the formation of toxic bile acids. UDCA also increases the secretion of bicarbonate and mucus in the gastrointestinal tract, which helps to protect the intestinal mucosa. It has been shown to improve insulin sensitivity and reduce hepatic steatosis in patients with non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
UDCA has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its mechanisms of action are well understood. However, UDCA also has some limitations for lab experiments. Its effects may vary depending on the disease model used, and its therapeutic effects may be influenced by other factors such as diet and lifestyle.
Direcciones Futuras
There are several future directions for the study of UDCA. One area of research is the development of new synthetic derivatives of UDCA with improved therapeutic properties. Another area of research is the study of the effects of UDCA on the gut microbiome and its potential role in the treatment of various diseases. Finally, the potential use of UDCA as a biomarker for the diagnosis and monitoring of liver diseases is an area of ongoing research.
Conclusion:
In conclusion, UDCA is a bile acid that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanisms of action are well understood, and it has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative properties. UDCA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of UDCA, including the development of new synthetic derivatives, the study of its effects on the gut microbiome, and its potential use as a biomarker for liver diseases.
Métodos De Síntesis
UDCA can be synthesized from cholic acid through a series of chemical reactions. The first step involves the oxidation of the 7-hydroxyl group of cholic acid to form 7-ketocholesterol. The second step involves the reduction of the keto group to form 7-alpha-hydroxycholesterol. The third step involves the oxidation of the 7-alpha-hydroxyl group to form 7-ketolithocholic acid. The fourth step involves the reduction of the keto group to form lithocholic acid. The final step involves the 12-hydroxylation of lithocholic acid to form UDCA.
Propiedades
Número CAS |
129012-50-6 |
|---|---|
Nombre del producto |
3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid |
Fórmula molecular |
C24H40O5 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,4R,5S,8R,9S,10R,12S,13R,14S,17R)-3,4,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-21(27)28)15-7-8-16-14-5-6-17-22(29)19(25)10-11-23(17,2)18(14)12-20(26)24(15,16)3/h13-20,22,25-26,29H,4-12H2,1-3H3,(H,27,28)/t13-,14+,15-,16+,17-,18+,19-,20+,22-,23+,24-/m1/s1 |
Clave InChI |
FRYVQXCDSBCDAU-AKDOOQIZSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H]([C@@H]4O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4O)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4O)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



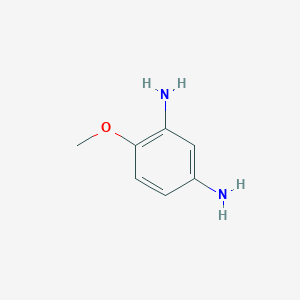
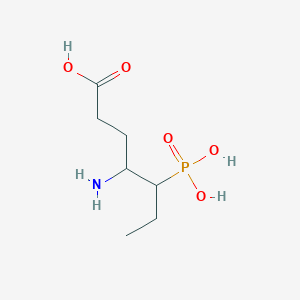
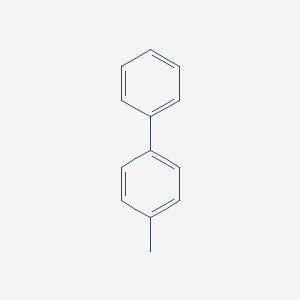
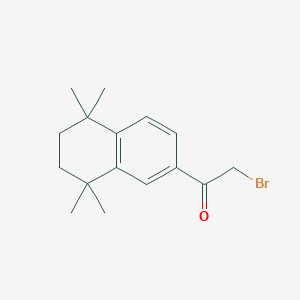
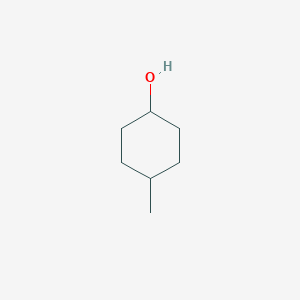
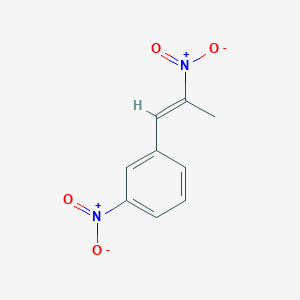
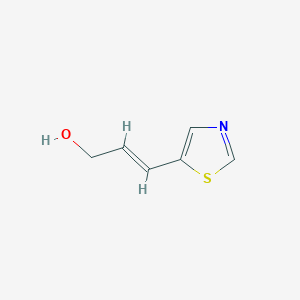
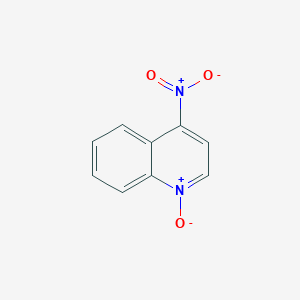
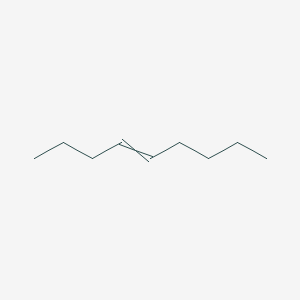
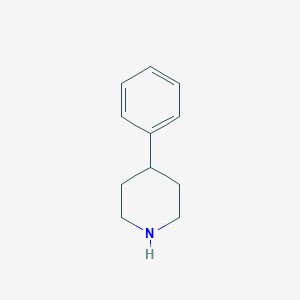
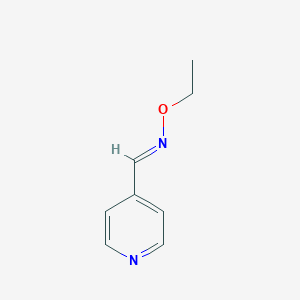
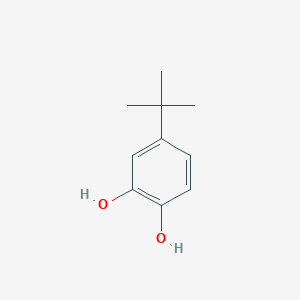
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)
